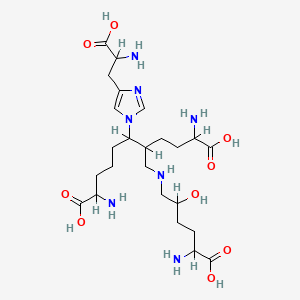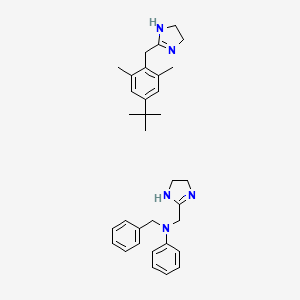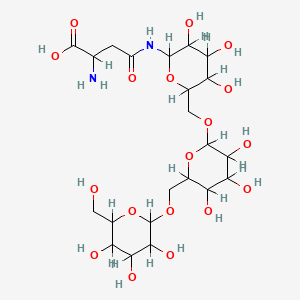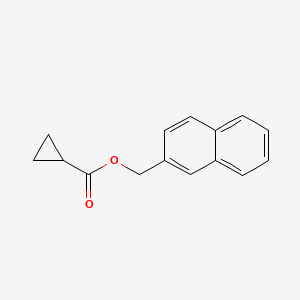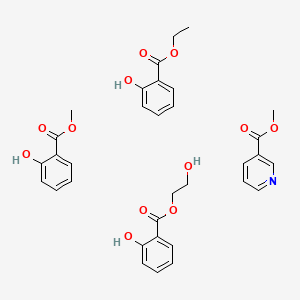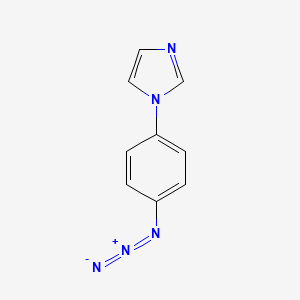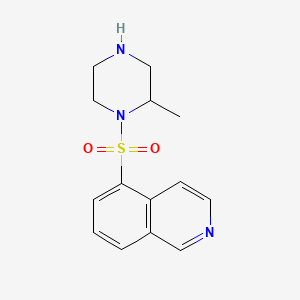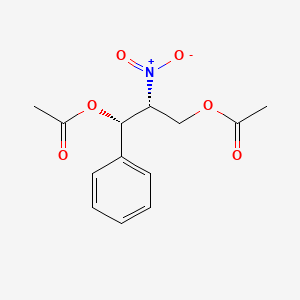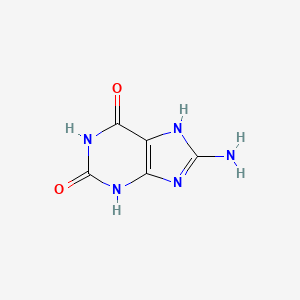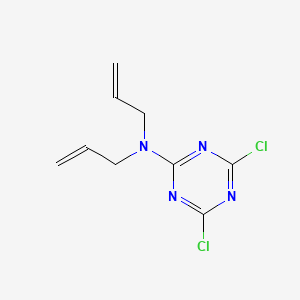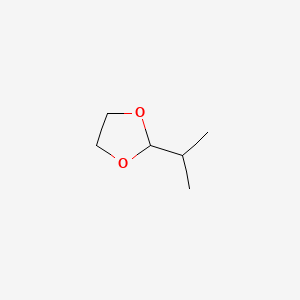
2-Isopropyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2. It has a role as a metabolite. It derives from a hydride of a 1,3-dioxolane.
科学的研究の応用
Polymer Synthesis and Characterization
2-Isopropyl-1,3-dioxolane derivatives have been successfully synthesized and utilized in the creation of unique polymers. Kumar and Negi (2015) synthesized derivatives like 5-methyl-2-isopropyl-1,3-dioxolan-4-one and utilized them in the formation of poly(potassium 1-hydroxy acrylate) and its derivatives. These polymers displayed high water absorption capacity due to their porous morphology, making them effective as viscosifiers (Kumar & Negi, 2015).
Renewable Fuel and Solvent Production
Harvey, Merriman, and Quintana (2016) explored the use of 2-isopropyl-1,3-dioxolane in the production of renewable gasoline, solvents, and fuel additives. They found that 2,3-butanediol, a derivative of 2-isopropyl-1,3-dioxolane, can be converted into a high-octane gasoline alternative and an effective industrial solvent (Harvey, Merriman, & Quintana, 2016).
Enhancing Liquid Crystal Properties
Chen et al. (2015) investigated the impact of 1,3-dioxolane derivatives, including those with the 2-isopropyl group, on the properties of liquid crystals. The incorporation of these derivatives significantly enhanced the positive dielectric anisotropy and birefringence of tolane-liquid crystals, indicating potential for advanced liquid crystal display technologies (Chen et al., 2015).
Catalysis in Synthesis Reactions
The compound has been a key player in catalysis. For instance, a study by An-shun (2003) focused on the synthesis of 2-isopropyl-1,3-benzodioxolane using 2-isopropyl-1,3-dioxolane and phosphotungstic acid supported on activated carbon as a catalyst, revealing a significant potential for the compound in various organic synthesis reactions (An-shun, 2003).
特性
CAS番号 |
822-83-3 |
|---|---|
製品名 |
2-Isopropyl-1,3-dioxolane |
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
SMYRHRFGKYUCFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCO1 |
正規SMILES |
CC(C)C1OCCO1 |
その他のCAS番号 |
822-83-3 |
溶解性 |
0.86 M |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



